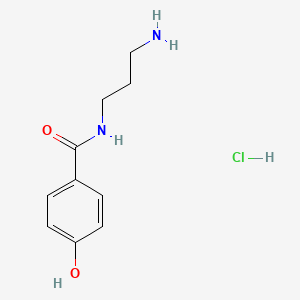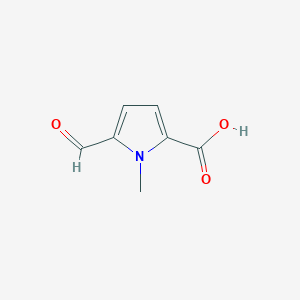
5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is a derivative of pyrrole-2-carboxaldehyde . Pyrrole-2-carboxaldehyde derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . They are known to have various biological functions .
Synthesis Analysis
Pyrrole synthesis can be achieved through various methods. For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
Chemical Reactions Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Dehydration of the dihydropyrrole produces a Py-2-C as the final product .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Novel Antimicrobial Agents : A study focused on synthesizing derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, including compounds related to 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid. These compounds displayed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increased this activity (Hublikar et al., 2019).
Natural Product Research
- Isolation from Lycium chinense : New pyrrole alkaloids, including derivatives of 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, were isolated from the fruits of Lycium chinense. The structures of these compounds were elucidated using various spectroscopic methods, providing insights into the natural occurrence and chemical diversity of pyrrole alkaloids (Youn et al., 2016).
Chemical Synthesis Methods
- Novel Synthesis Approaches : Research on the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles involved reactions with N-Boc-protected 5-formyl-1H-pyrazol-4-amines, demonstrating an efficient method for producing these compounds (Yakovenko et al., 2019).
Derivatisation and Tagging in Biochemistry
- Tagging of Amino Acids : A study presented a method to react amino acids with 5-formyl-1H-pyrrole-2-carboxylic acid, creating a derivatised tag that can be colored on demand. This technique is useful for tagging amino acids in both solution and solid phase, as well as in dipeptides, demonstrating the versatility of 5-formyl-1H-pyrrole-2-carboxylic acid in biochemical applications (Abell et al., 2002).
Vibrational Spectroscopy and Quantum Chemistry
- Conformational and Vibrational Studies : Research on 5-formyl-1H-pyrrole-2-carboxylic acid included a comprehensive analysis of its molecular structure and vibrational frequencies using DFT/B3LYP methods. This study provided insights into the molecular reactivity, stability, and intramolecular charge transfer properties of the compound, contributing to a deeper understanding of its chemical behavior (Jeyaseelan et al., 2017).
Safety and Hazards
While specific safety and hazard information for “5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is not directly available from the search results, a related compound, “5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-formyl-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBYIDEBJVXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665069 | |
| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
224295-73-2 | |
| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



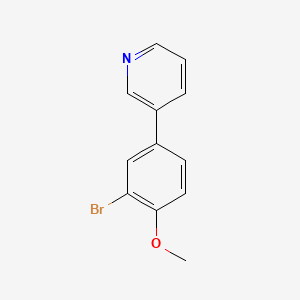
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)


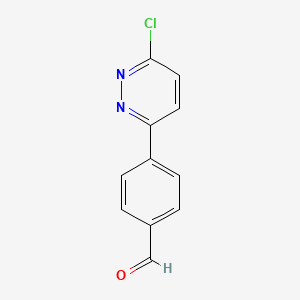


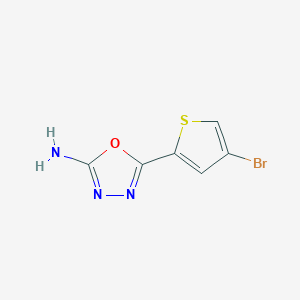
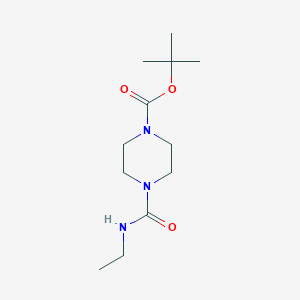
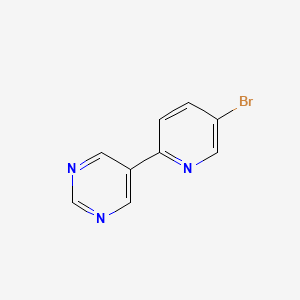

![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)
![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)
